4-TrifluoromethylpenylIsocyanate

Organic Synthesis Kinetics Physical Organic Chemistry

4-(Trifluoromethyl)phenyl isocyanate (CAS 1548-13-6, molecular formula C8H4F3NO, molecular weight 187.12 g/mol) is an aromatic, monofunctional isocyanate featuring a para-substituted trifluoromethyl group. This compound is a clear, colorless to pale yellow, lachrymatory liquid with a density of 1.31 g/mL at 25 °C, a boiling point of 58-59 °C at 10 mmHg, and a refractive index of n20/D 1.468-1.471.

Molecular Formula C8H4F3NO
Molecular Weight 187.1186696
CAS No. 1465-65-4
Cat. No. B1143331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-TrifluoromethylpenylIsocyanate
CAS1465-65-4
Synonyms4-TrifluoromethylpenylIsocyanate
Molecular FormulaC8H4F3NO
Molecular Weight187.1186696
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)phenyl Isocyanate (CAS 1548-13-6) Scientific & Procurement Baseline


4-(Trifluoromethyl)phenyl isocyanate (CAS 1548-13-6, molecular formula C8H4F3NO, molecular weight 187.12 g/mol) is an aromatic, monofunctional isocyanate featuring a para-substituted trifluoromethyl group [1]. This compound is a clear, colorless to pale yellow, lachrymatory liquid with a density of 1.31 g/mL at 25 °C, a boiling point of 58-59 °C at 10 mmHg, and a refractive index of n20/D 1.468-1.471 . The strong electron-withdrawing nature of the -CF3 group significantly polarizes the adjacent isocyanate (-NCO) moiety, resulting in enhanced electrophilicity at the central carbon atom compared to non-fluorinated phenyl isocyanate [2]. This property makes it a valuable electrophilic building block in medicinal chemistry, agrochemical development, and materials science [3].

Why Generic Substitution Fails for 4-(Trifluoromethyl)phenyl Isocyanate in Critical Applications


Substitution of 4-(trifluoromethyl)phenyl isocyanate with a non-fluorinated analog like phenyl isocyanate or a regioisomer such as 3-(trifluoromethyl)phenyl isocyanate is not a straightforward procurement decision due to quantifiable differences in reactivity and material properties. The -CF3 group at the para-position exerts a potent electron-withdrawing effect that directly impacts the kinetics of nucleophilic addition, as demonstrated by a Hammett ρ value of ~2 for reactions with amines and alcohols [1]. Furthermore, its behavior in catalytic transformations is distinct; it is explicitly classified as an 'electron-poor' aryl isocyanate that undergoes problematic overreduction in hydroboration reactions, unlike its 'electron-rich' counterparts [2]. Finally, in materials science applications like epoxy resin surface modification, para-substitution results in a quantifiably different extent of reaction compared to the meta-isomer due to altered diffusivity driven by inductive effects [3]. These are not merely incremental differences but represent fundamental changes in the chemical and physical behavior that will impact yield, selectivity, and final material performance.

Quantitative Differentiation Guide: 4-(Trifluoromethyl)phenyl Isocyanate vs. Comparators


Electrophilicity & Kinetic Reactivity: Hammett Analysis vs. Non-fluorinated Analogs

The presence of the para-CF3 group significantly increases the electrophilicity of the isocyanate carbon, leading to faster reaction rates with nucleophiles. A stopped-flow kinetic study of para-substituted phenyl isocyanates reacting with amines and alcohols established a Hammett ρ value of approximately 2, indicating a strong sensitivity of the reaction rate to the electron-withdrawing or -donating nature of the para-substituent [1]. This quantitative relationship allows for the prediction of relative rates: the reaction of 4-(trifluoromethyl)phenyl isocyanate will be substantially faster than that of unsubstituted phenyl isocyanate (ρ=0) or an electron-donating analog like 4-methoxyphenyl isocyanate.

Organic Synthesis Kinetics Physical Organic Chemistry

Catalytic Hydroboration Selectivity: Distinct Pathway for Electron-Poor Isocyanates

In NHC-copper(I)-catalyzed hydroboration using pinacolborane (pinBH), the electronic nature of the aryl isocyanate dictates the reaction outcome. 4-(Trifluoromethyl)phenyl isocyanate is specifically classified as an 'electron-poor' substrate [1]. Under standard catalytic conditions, it exhibits problematic 'overreduction,' leading to a mixture of the desired boraformamide and the over-reduced methylaniline product in a ratio of approximately 6:1 [1]. This is in stark contrast to 'electron-rich' aryl isocyanates (e.g., 4-MeO-C6H4NCO), which undergo clean, selective reduction to only the boraformamide product. The study's computational analysis confirms that the lower kinetic barrier for the first step of overreduction in electron-poor isocyanates like this one is responsible for the loss of selectivity.

Catalysis Hydroboration Reduction Organometallics

Epoxy Surface Modification Efficiency: Comparative Performance of Trifluoromethylphenyl Isocyanates

In a study evaluating fluorinated aromatic reagents for blocking hydroxyl, amine, and epoxide groups on cured MY720/DDS epoxy films to reduce moisture absorption, the performance of various isocyanates was compared [1]. 2,4-Difluorophenyl isocyanate was found to be the most effective blocking reagent overall due to its higher reactivity. Among the isomeric trifluoromethylphenyl isocyanates, the meta-isomer (3-trifluoromethylphenyl isocyanate) exhibited a greater extent of reaction compared to both the ortho- and para-isomers, including 4-(trifluoromethyl)phenyl isocyanate. This was determined by the reduction in intensity of IR peaks at 3400 and 904 cm⁻¹, which are indicative of reacted functional groups [1]. The lower performance of the para-isomer is attributed to its stronger inductive effect, which limits its diffusion into the bulk polymer network.

Polymer Chemistry Surface Modification Materials Science Epoxy Resins

Sensor Development: Enabling Fluorescent PET Chemosensors with Specific Anion Affinity

4-(Trifluoromethyl)phenyl isocyanate serves as a key building block for constructing fluorescent photoinduced electron transfer (PET) chemosensors . It has been specifically used to synthesize amidourea-based sensors for anions, such as the complex 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione . The electron-withdrawing -CF3 group modulates the electronic properties of the sensor's receptor unit, which is crucial for tuning its binding affinity and selectivity for target anions like bis-carboxylates and pyrophosphate [1]. While the use of unsubstituted phenyl isocyanate would also yield a sensor, the resulting molecule would have a significantly altered electron density at the binding site, leading to a different (and often lower) affinity and a shifted signaling response. This is a class-level inference; the specific quantitative binding constant (Kassoc) or detection limit achieved is a function of the entire sensor architecture, but the -CF3 group is a deliberate electronic tuning element not present in simpler analogs.

Supramolecular Chemistry Fluorescent Sensors Anion Recognition Photoinduced Electron Transfer

Best-Fit Application Scenarios for 4-(Trifluoromethyl)phenyl Isocyanate Based on Empirical Evidence


Accelerated Synthesis of Ureas and Carbamates

This compound is the optimal choice when the goal is to maximize reaction rate and yield in the formation of ureas or carbamates from sterically hindered or poorly nucleophilic amines and alcohols. Its enhanced electrophilicity, as quantified by the Hammett ρ value of ~2, provides a demonstrable kinetic advantage over non-fluorinated phenyl isocyanate, enabling reactions that may otherwise require forcing conditions or extended times [1].

Precursor for Bioactive Molecule and Agrochemical Synthesis

The compound is a proven building block for constructing biologically active molecules, including potential plant growth regulators, herbicides, and insecticides [1]. Its use in synthesizing N-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-aroylureas, which exhibit plant growth regulatory activity, demonstrates its utility in generating complex, functionalized heterocycles [2]. The trifluoromethyl group is a well-established pharmacophore, enhancing metabolic stability and membrane permeability, making this isocyanate a valuable procurement choice for medicinal and agricultural chemists.

Fluorescent Chemosensor Development with Tunable Anion Affinity

4-(Trifluoromethyl)phenyl isocyanate is an essential component for synthesizing fluorescent PET chemosensors, particularly those designed for the selective detection of anions like bis-carboxylates and pyrophosphate [1]. The strong electron-withdrawing -CF3 group is critical for tuning the electronic environment of the urea/thiourea receptor, thereby optimizing the binding affinity and signaling response. Using a non-fluorinated analog would compromise the sensor's designed sensitivity and selectivity profile, making this compound indispensable for this application.

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